N-(4-(2-(Dimethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride
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Overview
Description
N-(4-(2-(Dimethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride is a chemical compound with the molecular formula C12H19ClN2O2. This compound is known for its unique structure, which includes a dimethylamino group and an acetamide group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(Dimethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve solvent-free reactions of aryl amines with ethyl cyanoacetate, which is one of the most widely used methods due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(Dimethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylamino pyridine (DMAP) for condensation reactions . The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation of 2-nitro aniline with cyanoacetic acid in dimethylformamide can yield 2-Cyano-N-(4-nitrophenyl)acetamide .
Scientific Research Applications
N-(4-(2-(Dimethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.
Industry: This compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(4-(2-(Dimethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group and acetamide group play crucial roles in its activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-(2-(Dimethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride include:
- N-(4-(Dimethylamino)phenyl)acetamide
- 2-(Dimethylamino)acetamide
- N-(2-Acetylamino-4,5-dimethyl-phenyl)-acetamide
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes both a dimethylamino group and an acetamide group
Properties
CAS No. |
97111-08-5 |
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Molecular Formula |
C13H19ClN2O2 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
N-[4-[2-(dimethylamino)propanoyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-9(15(3)4)13(17)11-5-7-12(8-6-11)14-10(2)16;/h5-9H,1-4H3,(H,14,16);1H |
InChI Key |
FZIRCGCDTAKJQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)NC(=O)C)N(C)C.Cl |
Origin of Product |
United States |
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